molecular formula C7H14 B6595685 3-Ethyl-1-pentene CAS No. 4038-04-4

3-Ethyl-1-pentene

Cat. No.: B6595685
CAS No.: 4038-04-4
M. Wt: 98.19 g/mol
InChI Key: YPVPQMCSLFDIKA-UHFFFAOYSA-N
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Description

3-Ethyl-1-pentene is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known as 3-ethylpent-1-ene and is part of the larger family of hydrocarbons. Alkenes like this compound are significant in various chemical reactions and industrial applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-1-pentene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 3-ethyl-1-pentanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and the formation of the double bond.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-pentene undergoes various chemical reactions typical of alkenes, including:

    Hydrogenation: Addition of hydrogen to convert the double bond into a single bond, forming 3-ethylpentane.

    Halogenation: Addition of halogens like chlorine or bromine across the double bond to form dihalides.

    Hydration: Addition of water in the presence of an acid catalyst to form alcohols.

    Oxidation: Reaction with oxidizing agents to form epoxides or diols.

Common Reagents and Conditions:

    Hydrogenation: Requires a metal catalyst such as palladium or platinum and hydrogen gas.

    Halogenation: Typically uses halogen gases like chlorine or bromine at room temperature.

    Hydration: Uses dilute sulfuric acid or phosphoric acid as a catalyst.

    Oxidation: Employs oxidizing agents like potassium permanganate or osmium tetroxide.

Major Products Formed:

    Hydrogenation: 3-Ethylpentane

    Halogenation: 3-Ethyl-1,2-dihalopentane

    Hydration: 3-Ethyl-1-pentanol

    Oxidation: 3-Ethyl-1,2-epoxypentane or 3-Ethyl-1,2-pentanediol

Scientific Research Applications

3-Ethyl-1-pentene is utilized in various scientific research applications, including:

    Chemistry: As a reactant in organic synthesis to produce more complex molecules.

    Biology: Studying its interactions with biological molecules and potential effects on biological systems.

    Medicine: Investigating its potential as a precursor for pharmaceuticals or as a model compound in drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-1-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new bonds. In hydrogenation, for example, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the formation of a single bond and the corresponding alkane.

Comparison with Similar Compounds

    1-Pentene: Another alkene with a similar structure but without the ethyl substituent.

    3-Methyl-1-pentene: Similar structure with a methyl group instead of an ethyl group.

    1-Hexene: A longer chain alkene with a similar reactivity profile.

Uniqueness: 3-Ethyl-1-pentene is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. The presence of the ethyl group can affect the compound’s steric and electronic properties, making it distinct from other alkenes.

Properties

IUPAC Name

3-ethylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-7(5-2)6-3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVPQMCSLFDIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871052
Record name 3-Ethyl-1-pentene
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Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-04-4, 3404-71-5
Record name 3-Ethyl-1-pentene
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Record name 2-Ethylpent-1-ene
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Record name 3-Ethylpent-1-ene
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Record name 3-ETHYL-1-PENTENE
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Record name 3-Ethyl-1-pentene
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Record name 3-ethylpent-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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